1-(4-Hydroxyisoxazole)-carboxylic Acid 1-(4-Hydroxyisoxazole)-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 178316-77-3
VCID: VC21112307
InChI: InChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
SMILES: C1=C(C(=NO1)C(=O)O)O
Molecular Formula: C4H3NO4
Molecular Weight: 129.07 g/mol

1-(4-Hydroxyisoxazole)-carboxylic Acid

CAS No.: 178316-77-3

Cat. No.: VC21112307

Molecular Formula: C4H3NO4

Molecular Weight: 129.07 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Hydroxyisoxazole)-carboxylic Acid - 178316-77-3

Specification

CAS No. 178316-77-3
Molecular Formula C4H3NO4
Molecular Weight 129.07 g/mol
IUPAC Name 4-hydroxy-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
Standard InChI Key CGLGFQXJBUOAAP-UHFFFAOYSA-N
SMILES C1=C(C(=NO1)C(=O)O)O
Canonical SMILES C1=C(C(=NO1)C(=O)O)O

Introduction

Chemical Identity and Structural Properties

1-(4-Hydroxyisoxazole)-carboxylic Acid, also known by its IUPAC name 4-hydroxy-1,2-oxazole-3-carboxylic acid, is a heterocyclic compound containing an isoxazole core with specific functional groups. This compound has the molecular formula C4H3NO4 and a precise molecular weight of 129.07 g/mol . The chemical structure features a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms (positions 1 and 2), with a hydroxyl group at position 4 and a carboxylic acid moiety at position 3.

Nomenclature and Identifiers

The compound is recognized through various synonym designations in chemical databases:

Identifier TypeValue
CAS Number178316-77-3
IUPAC Name4-hydroxy-1,2-oxazole-3-carboxylic acid
Alternative Names1-(4-Hydroxyisoxazole)-carboxylic Acid, 4-Hydroxyisoxazole-3-carboxylic acid, 3-Isoxazolecarboxylic acid, 4-hydroxy-
InChIInChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
InChIKeyCGLGFXJBUOAAP-UHFFFAOYSA-N
SMILESC1=C(C(=NO1)C(=O)O)O

Table 1. Chemical identifiers for 1-(4-Hydroxyisoxazole)-carboxylic Acid .

Physicochemical Properties

The physicochemical profile of 1-(4-Hydroxyisoxazole)-carboxylic Acid contributes significantly to its biological behavior and potential applications:

PropertyValue
Molecular Weight129.07 g/mol
Physical StateSolid
SolubilitySoluble in polar solvents
Purity (Commercial)>95% (HPLC)

Table 2. Key physicochemical properties of 1-(4-Hydroxyisoxazole)-carboxylic Acid .

Structure-Activity Relationships

The structural characteristics of 1-(4-Hydroxyisoxazole)-carboxylic Acid position it among important carboxylic acid bioisosteres. The isoxazole ring provides a rigid scaffold while the hydroxyl and carboxylic acid functional groups enable key interactions with biological targets.

Carboxylic Acid Functionality

The carboxylic acid moiety in this compound plays a critical role in its biological activity. Carboxylic acids are known as privileged structures in medicinal chemistry due to their ability to engage in specific charge-charge interactions with protein targets . At physiological pH (7.4), carboxylic acids typically exist in their dissociated form as carboxylate ions, enabling formation of strong ionic interactions with positively charged amino acid residues in protein binding sites .

Isoxazole Core as a Pharmacophore

Synthesis Methodologies

Several synthetic approaches can be employed to prepare 1-(4-Hydroxyisoxazole)-carboxylic Acid and structurally related derivatives.

Biological and Pharmacological Properties

The biological activity profile of 1-(4-Hydroxyisoxazole)-carboxylic Acid can be understood in the context of isoxazole derivatives as a class of bioactive compounds.

Carboxylic Acid Bioisosterism and Drug Design

1-(4-Hydroxyisoxazole)-carboxylic Acid is particularly relevant in the field of medicinal chemistry as a potential bioisostere of carboxylic acids.

Bioisosteric Replacement Strategy

Carboxylic acids, while prevalent in many pharmaceutically active compounds, often present challenges in terms of pharmacokinetic properties and potential toxicity . Bioisosteric replacement—substituting carboxylic acid with structurally similar groups that maintain similar biological activity—is a key strategy in drug design to overcome these limitations.

The hydroxylated isoxazole core of 1-(4-Hydroxyisoxazole)-carboxylic Acid positions it as a relevant carboxylic acid bioisostere, potentially offering:

  • Improved metabolic stability

  • Enhanced membrane permeability

  • Reduced plasma protein binding

  • Comparable binding interactions at target sites

Structure-Property Relationships

Studies on carboxylic acid isosteres have revealed important structure-property relationships that can be applied to understand the behavior of 1-(4-Hydroxyisoxazole)-carboxylic Acid . Key parameters include:

PropertyRelevance to Drug Design
pKaInfluences ionization state at physiological pH, affecting permeability and target binding
LogD7.4Reflects lipophilicity at physiological pH, affecting distribution and permeability
Plasma Protein BindingDetermines free fraction available for target engagement
PermeabilityInfluences absorption and tissue distribution

Table 3. Key pharmaceutical properties influenced by carboxylic acid bioisosterism .

Research has demonstrated that oxazole-based carboxylic acid isosteres can exhibit pKa values closer to the parent acid, making them potentially useful alternatives in drug design scenarios where maintaining the acidic properties is essential for activity .

Pharmaceutical Applications

The unique structural and chemical properties of 1-(4-Hydroxyisoxazole)-carboxylic Acid suggest several potential applications in pharmaceutical development.

As a Building Block in Drug Discovery

This compound can serve as a valuable building block for medicinal chemistry programs aimed at developing new therapeutic agents. The isoxazole core provides a rigid scaffold for further derivatization, while the carboxylic acid and hydroxyl functionalities offer sites for additional chemical transformations.

Analytical Characterization

The identification and characterization of 1-(4-Hydroxyisoxazole)-carboxylic Acid in research contexts typically employs several analytical techniques.

Spectroscopic Methods

Various spectroscopic techniques can be used to confirm the structure and purity of 1-(4-Hydroxyisoxazole)-carboxylic Acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • UV-Visible Spectroscopy

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used for purity determination, with commercial samples typically specified at >95% purity .

Future Research Directions

Several promising research avenues could expand our understanding of 1-(4-Hydroxyisoxazole)-carboxylic Acid and enhance its applications:

  • Detailed structure-activity relationship studies to understand how modifications of this scaffold affect biological activity

  • Exploration of its potential as a carboxylic acid bioisostere in existing drug molecules

  • Investigation of specific receptor interactions and binding modes

  • Development of improved synthetic routes for large-scale production

  • Evaluation of pharmacokinetic properties compared to traditional carboxylic acids

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator